molecular formula C18H19ClFN3S B4135868 4-benzyl-N-(3-chloro-4-fluorophenyl)piperazine-1-carbothioamide

4-benzyl-N-(3-chloro-4-fluorophenyl)piperazine-1-carbothioamide

Cat. No.: B4135868
M. Wt: 363.9 g/mol
InChI Key: KXBXTBSGTBYMHL-UHFFFAOYSA-N
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Description

4-benzyl-N-(3-chloro-4-fluorophenyl)piperazine-1-carbothioamide is a chemical compound with the molecular formula C19H20ClFN2S It is known for its unique structure, which includes a piperazine ring substituted with benzyl, chloro, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(3-chloro-4-fluorophenyl)piperazine-1-carbothioamide typically involves the reaction of 4-benzylpiperazine with 3-chloro-4-fluoroaniline in the presence of a suitable thiocarbonyl reagent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(3-chloro-4-fluorophenyl)piperazine-1-carbothioamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-benzyl-N-(3-chloro-4-fluorophenyl)piperazine-1-carbothioamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antitumor and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(3-chloro-4-fluorophenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets within cells. The compound is believed to exert its effects by binding to proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular pathways and processes, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-benzyl-N-(3-chloro-4-fluorophenyl)-1-piperidinecarbothioamide
  • 4-benzyl-N-(3-chloro-4-fluorophenyl)-1-piperidinecarboxamide

Uniqueness

4-benzyl-N-(3-chloro-4-fluorophenyl)piperazine-1-carbothioamide is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

4-benzyl-N-(3-chloro-4-fluorophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN3S/c19-16-12-15(6-7-17(16)20)21-18(24)23-10-8-22(9-11-23)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBXTBSGTBYMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=S)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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